molecular formula C9H8N4 B1414785 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1119505-52-0

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1414785
CAS No.: 1119505-52-0
M. Wt: 172.19 g/mol
InChI Key: QXYWGWKUYHTRJX-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound that belongs to the family of benzotriazoles. This compound is known for its versatility and has gained significant attention in various fields, including materials science, chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-ethyl-1,2,3-benzotriazole with cyanogen bromide in the presence of a base. The reaction conditions often include solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or alter receptor functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3-benzotriazole-5-carbonitrile
  • 1-Propyl-1,2,3-benzotriazole-5-carbonitrile
  • 1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Uniqueness

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific interactions with metal surfaces or biological targets are required .

Properties

IUPAC Name

1-ethylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYWGWKUYHTRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651564
Record name 1-Ethyl-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119505-52-0
Record name 1-Ethyl-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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